molecular formula C16H14O4 B149946 Alloimperatorin CAS No. 642-05-7

Alloimperatorin

カタログ番号: B149946
CAS番号: 642-05-7
分子量: 270.28 g/mol
InChIキー: KDXVVZMYSLWJMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alloimperatorin is a bioactive coumarin derivative isolated from plants such as Angelica dahurica and Aegle marmelos. It exhibits significant anticancer properties by inducing apoptosis, ferroptosis, and oxeiptosis in various cancer cell lines, including breast and cervical cancers . Its molecular formula is C16H14O4 (CAS 642-05-7), with a molecular weight of 270.28 g/mol . Mechanistically, this compound modulates key pathways such as mitochondrial apoptosis (via BAX/BCL-2 and caspase activation), ferroptosis (via SLC7A11/GPX4 suppression), and oxeiptosis (via KEAP1/AIFM1 signaling) .

準備方法

合成経路と反応条件

プランゲニジンの調製には、サポシュニコビア・ディバリカタの根からの抽出が含まれます。抽出プロセスには通常、根の乾燥と粉砕が含まれ、その後、エタノールまたはメタノールを用いた溶媒抽出が行われます。 その後、抽出物はクロマトグラフィー技術を用いてプランゲニジンを単離します。 .

工業的生産方法

プランゲニジンの工業的生産は、同様の抽出プロセスに従いますが、より大規模に行われます。根は収穫され、乾燥され、粉砕された後、溶媒抽出が行われます。 高速液体クロマトグラフィー(HPLC)などの高度なクロマトグラフィー法を用いてプランゲニジンを精製します。 .

化学反応の分析

反応の種類

プランゲニジンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなプランゲニジン誘導体が含まれ、これらは異なる生物学的活性と治療の可能性を持っている可能性があります。 .

科学研究の応用

科学的研究の応用

Anticancer Properties

Mechanism of Action

Alloimperatorin exhibits potent anticancer effects, particularly against cervical and breast cancer cells. Research indicates that it induces apoptosis through both mitochondrial and extrinsic pathways. In a study involving HeLa cells (cervical cancer), this compound demonstrated a concentration-dependent increase in apoptosis rates, with IC50 values calculated at approximately 116.9 μM after 48 hours of treatment . The compound was shown to upregulate pro-apoptotic proteins such as caspase-3, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Cervical Cancer : this compound significantly inhibited HeLa cell proliferation and migration. Flow cytometry results indicated that the apoptotic rate increased with higher concentrations of the compound .
  • Breast Cancer : Similar studies have shown that this compound reduces the viability of breast cancer cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Dermatological Applications

This compound has also been explored for its dermatological benefits. As a furanocoumarin, it shares similarities with psoralens, which are known for their use in treating skin conditions such as psoriasis.

Phototherapy Enhancement

In combination with ultraviolet A (UVA) light, this compound has been investigated for its efficacy in clearing psoriasis lesions. Studies suggest that it may enhance the therapeutic effects of phototherapy by increasing skin sensitivity to UV light, thus improving treatment outcomes .

General Health Benefits

This compound's pharmacological activities extend beyond oncology and dermatology. Its bioactive properties include:

  • Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : The compound exhibits antioxidant effects, which can help mitigate oxidative stress-related damage in cells .
  • Potential Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, although further research is needed to establish these effects conclusively.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application AreaMechanism/EffectKey FindingsReferences
Cancer Treatment Induces apoptosis via mitochondrial pathwaysSignificant inhibition of HeLa and breast cancer cells; concentration-dependent effects , ,
Dermatology Enhances phototherapy for psoriasisImproved clearance rates when combined with UVA
General Health Anti-inflammatory and antioxidant propertiesPotential benefits in inflammatory diseases; neuroprotection under investigation

類似化合物との比較

Comparison with Structurally Similar Coumarins

Imperatorin

  • Source : Found in Aegle marmelos and Ammi majus .
  • Mechanisms : Induces apoptosis via caspase activation and mitochondrial membrane depolarization. Unlike Alloimperatorin, imperatorin primarily acts as an antioxidant and lacks reported ferroptosis or oxeiptosis activity .
  • Efficacy: Limited data on IC50 values, but studies suggest lower potency compared to this compound in cervical cancer models .

Isoimperatorin

  • Source : Co-occurs with this compound in Aegle marmelos .
  • Structural Difference : Positional isomer of imperatorin, altering substituent orientation.
  • Activity : Demonstrates antioxidant and anti-inflammatory effects but lacks robust evidence for anticancer mechanisms seen in this compound .

Osthole

  • Source : Derived from Cnidium monnieri.
  • Mechanisms: Induces apoptosis via PI3K/AKT inhibition and cell cycle arrest.
  • Efficacy : IC50 values in breast cancer cells range from 50–100 μM, indicating lower potency than this compound (IC50: 116.9 μM in HeLa cells) .

Columbianadin

  • Source : Isolated from Angelica pubescens.
  • Mechanisms: Triggers apoptosis via ROS generation but lacks multi-pathway activation. No reported ferroptosis or oxeiptosis induction .

Mechanistic Comparison with Non-Coumarin Compounds

Curcumin (Polyphenol)

  • Source : Curcuma longa.
  • Mechanisms : Induces ferroptosis via SLC7A11/GPX4 downregulation and apoptosis via caspase activation, similar to this compound. However, curcumin’s poor bioavailability limits clinical utility compared to coumarins .

18-β-Glycyrrhetinic Acid (Triterpenoid)

  • Source : Licorice (Glycyrrhiza glabra).
  • Mechanisms: Activates ferroptosis in triple-negative breast cancer via lipid peroxidation.

Key Research Findings and Efficacy Data

Compound Target Cancer Mechanism(s) IC50 (μM) Key Molecular Targets References
This compound Cervical (HeLa) Apoptosis, Ferroptosis, Oxeiptosis 116.9 (HeLa) BAX, Caspase-3/8/9, KEAP1
Breast (MDA-MB-231) Ferroptosis, Apoptosis 40–60 SLC7A11, GPX4
Imperatorin Cervical Apoptosis, Antioxidant ~200 Caspase-3, BCL-2
Osthole Breast Apoptosis, Cell Cycle Arrest 50–100 PI3K, AKT
Curcumin Breast Ferroptosis, Apoptosis 10–30 SLC7A11, GPX4

Unique Advantages of this compound

  • Multi-Pathway Activation : Simultaneously targets apoptosis, ferroptosis, and oxeiptosis, reducing cancer cell adaptability .
  • Synergistic Potential: Enhances efficacy of chemotherapy agents like carboplatin-taxane in triple-negative breast cancer .
  • Lower Toxicity: Mitigates oxidative stress in normal cells while inducing ROS in cancer cells, as shown in gastric ulcer models .

生物活性

Alloimperatorin is a bioactive compound derived from Angelica dahurica, a traditional Chinese medicinal herb. It has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits several mechanisms through which it exerts its biological effects, particularly in cancer cells. Key mechanisms include:

  • Induction of Apoptosis : this compound has been shown to activate the classical apoptotic pathway in various cancer cell lines, including HeLa and breast cancer cells. It promotes the expression of pro-apoptotic proteins (caspases 3, 8, 9) while reducing anti-apoptotic proteins (Bcl-2) and PARP levels, indicating a shift towards apoptosis induction .
  • Reactive Oxygen Species (ROS) Production : The compound induces ROS production in cancer cells, which is critical for its anti-proliferative effects. Studies have demonstrated that this compound's ability to generate ROS is linked to its inhibition of cell proliferation and induction of autophagy .
  • Autophagy Induction : this compound has been found to induce autophagy in cervical cancer cells via the ROS pathway. This process involves the activation of autophagy-related proteins and can contribute to both cell survival and death depending on the cellular context .
  • Ferroptosis and Oxeiptosis : Recent studies indicate that this compound may also induce ferroptosis (iron-dependent cell death) and oxeiptosis (a form of regulated necrosis) by modulating specific pathways related to oxidative stress .

In Vitro Studies

Numerous in vitro studies have investigated the effects of this compound on various cancer cell lines:

Cell Line IC50 (μM) Effect Mechanism
HeLa116.9Reduced viabilityInduction of apoptosis via mitochondrial pathways
SiHaN/AInhibited proliferationROS production leading to apoptosis and autophagy
MCF-7N/AInduced ferroptosisRegulation of SLC7A11 and GPX4 expression

In Vivo Studies

In vivo experiments utilizing xenograft models have further confirmed the anticancer efficacy of this compound:

  • Tumor Growth Inhibition : this compound significantly inhibited tumor growth in nude mice bearing HeLa cell xenografts. The compound's administration resulted in reduced tumor size, correlating with increased apoptosis markers in tumor tissues .

Case Studies

Recent research highlights specific case studies demonstrating the potential clinical applications of this compound:

  • Cervical Cancer Treatment : A study focused on cervical cancer cells showed that this compound not only inhibited proliferation but also enhanced apoptosis rates when combined with other therapeutic agents .
  • Breast Cancer : Another investigation revealed that this compound effectively reduced cell viability in breast cancer cells through multiple cell death pathways, including ferroptosis .

Q & A

Basic Research Questions

Q. What standardized methods are used to assess Alloimperatorin's cytotoxic effects in vitro?

  • Methodology :

  • Cell Viability Assays : Use the CCK-8 kit to quantify cytotoxicity. Seed cells (e.g., HeLa, SiHa) at 1×10⁵ cells/well in 96-well plates, treat with this compound (5–200 μM), and measure optical density (OD) at 450 nm after 48 hours. Calculate IC₅₀ using Prism-GraphPad 8.0 .
  • Live-Cell Monitoring : Employ high-content imaging (e.g., PerkinElmer Operetta CLS) for real-time proliferation tracking. Use 2,000 cells/well, monitor every hour for 66 hours, and analyze with Harmony software .
    • Key Findings : IC₅₀ values vary by cell line (e.g., 116.9 μM for HeLa vs. 324.5 μM for SiHa), indicating cell-type specificity .

Q. How can researchers evaluate this compound-induced apoptosis in cervical cancer cells?

  • Methodology :

  • Annexin V-FITC/PI Staining : Treat cells (50–150 μM this compound for 48 hours), stain with annexin V and propidium iodide (PI), and quantify apoptosis via flow cytometry. Apoptosis rates increase dose-dependently (e.g., 17.8% at 50 μM vs. 42% at 150 μM in HeLa) .
  • Mitochondrial Membrane Potential (ΔΨm) : Use JC-10 fluorescent probes. Reduced ΔΨm (increased green fluorescence) correlates with cytochrome c release and caspase-9 activation .
    • Key Proteins : Upregulation of Bax, caspases-3/8/9; downregulation of Bcl-2 and PARP .

Q. What experimental designs are recommended for analyzing this compound's impact on the cell cycle?

  • Methodology :

  • Flow Cytometry with PI Staining : Fix cells in 70% ethanol, treat with RNase A and PI (20 μg/ml), and analyze DNA content. This compound induces S-phase arrest in HeLa cells (reduced G1/G2 populations) .
    • Key Observations : Dose-dependent reduction in G1 phase cells (e.g., 50 μM causes 20% decrease), suggesting interference with DNA replication .

Advanced Research Questions

Q. How does this compound simultaneously activate mitochondrial and death receptor apoptosis pathways?

  • Mechanistic Insights :

  • Mitochondrial Pathway : Upregulates Bax, promotes cytochrome c release, and activates caspase-9. Bcl-2 suppression enhances mitochondrial permeability .
  • Death Receptor Pathway : Increases caspase-8 expression, linking extrinsic signals (e.g., TRAIL) to caspase-3 activation .
    • Experimental Validation : Western blotting confirms caspase-3/8 cleavage and PARP degradation .

Q. What methodologies confirm this compound-induced autophagy via ROS pathways?

  • Methodology :

  • Autophagy Flux Assays : Transfect cells with mRFP-GFP-LC3 lentivirus. Autophagosomes (yellow puncta) and autolysosomes (red puncta) increase dose-dependently .
  • ROS Detection : Use DCFH-DA probes. This compound elevates ROS levels, which are reversed by N-acetylcysteine (NAC), confirming ROS-dependent autophagy .
    • Key Proteins : Upregulation of LC3-II and Beclin-1; downregulation of p62 .

Q. How does this compound regulate ferroptosis and oxeiptosis in breast cancer models?

  • Mechanistic Insights :

  • Ferroptosis : Reduces GPX4 and SLC7A11 expression, increasing lipid peroxidation (e.g., malondialdehyde accumulation) .
  • Oxeiptosis : Upregulates Keap1, dephosphorylates AIFM1, and activates PGAM5. Knockdown of Keap1/PGAM5/AIFM1 reverses cell death .
    • Experimental Tools : siRNA silencing and GPX4 overexpression vectors to validate pathway specificity .

Q. What experimental strategies address contradictions in this compound's dual pro-death and pro-survival effects?

  • Contradiction : this compound induces apoptosis but also activates autophagy, which can paradoxically promote survival under stress.
  • Resolution :

  • Pharmacological Inhibition : Co-treatment with autophagy inhibitors (e.g., chloroquine) enhances apoptosis .
  • Time-Course Experiments : Autophagy peaks at 12 hours, while apoptosis dominates by 48 hours, suggesting temporal regulation .

Q. How do in vivo xenograft models validate this compound's antitumor efficacy?

  • Methodology :

  • Xenograft Studies : Implant HeLa/SiHa cells in nude mice, administer this compound (e.g., 25 mg/kg/day intraperitoneally), and measure tumor volume/weight for 4 weeks. Significant tumor growth inhibition (~50%) is observed .
    • Key Biomarkers : Immunohistochemistry shows reduced Ki-67 (proliferation) and increased cleaved caspase-3 in treated tumors .

Q. What synthetic approaches improve this compound's bioactivity?

  • Derivative Synthesis :

  • Epoxide Derivative : React this compound with m-chloroperbenzoic acid in dichloromethane. The epoxide shows enhanced cytotoxicity in HL-60 leukemia cells (IC₅₀ = 32 μM vs. 64 μM for parent compound) .
    • Structure-Activity Relationship (SAR) : Epoxidation increases electrophilicity, enhancing interaction with cellular thiols .

Q. What statistical frameworks address variability in this compound dose-response data?

  • Analysis :
  • ANOVA with Post Hoc Tests : Use Prism-GraphPad 8.0 for dose-response comparisons (e.g., Dunnet’s test, p<0.05). Triplicate experiments ensure reproducibility .
  • Data Normalization : Express cell viability as [1 – (OD_treated/OD_control)] to control for plate-to-plate variability .

特性

IUPAC Name

9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVVZMYSLWJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214400
Record name Prangenidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-05-7
Record name Alloimperatorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prangenidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloimperatorin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prangenidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOIMPERATORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alloimperatorin
Reactant of Route 2
Reactant of Route 2
Alloimperatorin
Reactant of Route 3
Reactant of Route 3
Alloimperatorin
Reactant of Route 4
Reactant of Route 4
Alloimperatorin
Reactant of Route 5
Reactant of Route 5
Alloimperatorin
Reactant of Route 6
Reactant of Route 6
Alloimperatorin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。